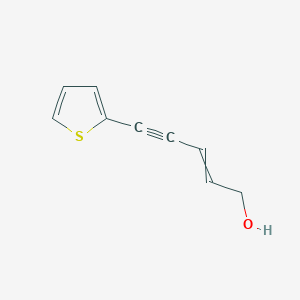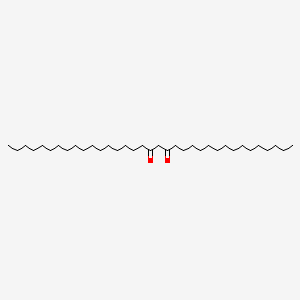
2-Bromo-2-(trimethylsilyl)octan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-(trimethylsilyl)octan-1-OL: is an organic compound that belongs to the class of alcohols It is characterized by the presence of a bromine atom and a trimethylsilyl group attached to an octane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(trimethylsilyl)octan-1-OL typically involves the bromination of 2-(trimethylsilyl)octan-1-OL. This can be achieved using bromine (Br2) or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-2-(trimethylsilyl)octan-1-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Formation of different alcohols or ethers.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of alkanes or other reduced compounds.
Applications De Recherche Scientifique
2-Bromo-2-(trimethylsilyl)octan-1-OL has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-(trimethylsilyl)octan-1-OL involves its interaction with molecular targets through its functional groups. The bromine atom and the hydroxyl group can participate in various chemical reactions, leading to the formation of different products. The trimethylsilyl group provides stability and influences the reactivity of the compound. The exact molecular pathways and targets depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
2-Bromo-2-methylpropan-1-OL: Similar structure with a methyl group instead of a trimethylsilyl group.
2-Bromo-2-phenylpropan-1-OL: Contains a phenyl group instead of a trimethylsilyl group.
2-Bromo-2-(trimethylsilyl)butan-1-OL: Shorter carbon chain compared to 2-Bromo-2-(trimethylsilyl)octan-1-OL.
Uniqueness: this compound is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
63408-34-4 |
|---|---|
Formule moléculaire |
C11H25BrOSi |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
2-bromo-2-trimethylsilyloctan-1-ol |
InChI |
InChI=1S/C11H25BrOSi/c1-5-6-7-8-9-11(12,10-13)14(2,3)4/h13H,5-10H2,1-4H3 |
Clé InChI |
ACDMUSKDAKNUKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CO)([Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)

![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)

![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)



![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)

